molecular formula C20H14N2O4 B14157764 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one CAS No. 3532-66-9

3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one

Cat. No.: B14157764
CAS No.: 3532-66-9
M. Wt: 346.3 g/mol
InChI Key: IVOQZIOOZAQGGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration . Major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from reduction and halogenated derivatives from substitution .

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The nitrophenyl group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage in cancer cells .

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one include other isoindolinone derivatives, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity .

Properties

CAS No.

3532-66-9

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

3-hydroxy-2-(4-nitrophenyl)-3-phenylisoindol-1-one

InChI

InChI=1S/C20H14N2O4/c23-19-17-8-4-5-9-18(17)20(24,14-6-2-1-3-7-14)21(19)15-10-12-16(13-11-15)22(25)26/h1-13,24H

InChI Key

IVOQZIOOZAQGGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.